molecular formula C11H12N2O3 B1333453 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde CAS No. 53868-36-3

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde

Cat. No.: B1333453
CAS No.: 53868-36-3
M. Wt: 220.22 g/mol
InChI Key: PSNHGTBTKGIRRS-VQHVLOKHSA-N
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Description

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde is an organic compound characterized by the presence of a dimethylamino group, a nitrophenyl group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde typically involves the condensation of 2-nitrobenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-nitrobenzaldehyde and dimethylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: 3-(Dimethylamino)-2-(2-nitrophenyl)acrylic acid.

    Reduction: 3-(Dimethylamino)-2-(2-aminophenyl)acrylaldehyde.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological pathways. For example, its reduction to an amino derivative may enhance its binding affinity to certain enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: A versatile intermediate used in the synthesis of agrochemicals and surfactants.

    3-Dimethylamino-1-propanol: An aminoalcohol used as a building block for pharmaceuticals.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12(2)7-9(8-14)10-5-3-4-6-11(10)13(15)16/h3-8H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNHGTBTKGIRRS-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380374
Record name (2Z)-3-(Dimethylamino)-2-(2-nitrophenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53868-36-3
Record name (2Z)-3-(Dimethylamino)-2-(2-nitrophenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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